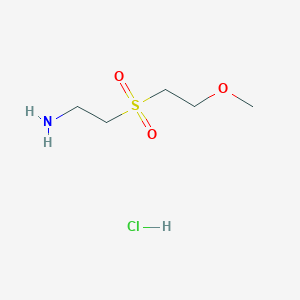
2-Fluorohex-5-enoic acid
Vue d'ensemble
Description
2-Fluorohex-5-enoic acid, also known as 2-fluoro-2-methylpent-4-enoic acid, is a fluorinated fatty acid which has been studied for its potential applications in biochemistry and physiology. It is a naturally occurring compound that is found in a variety of organisms and has been studied for its potential applications in medicine and biotechnology.
Applications De Recherche Scientifique
Fluorinated Compounds in Scientific Research
Synthesis and Applications : Fluorinated compounds, such as fluoroalkylated functionalized secondary amines, have been synthesized for various applications including as surfactants with excellent surface activity. These compounds exhibit unique self-assembling behavior, making them suitable candidates for drug or gene delivery systems (Dupuy et al., 2012).
Biodegradation and Environmental Impact : Studies on the biodegradation of fluorotelomer alcohols indicate that microbial communities can degrade these substances, producing both transient and stable degradation products. This research is critical for understanding the environmental impact of fluorinated compounds and developing strategies for managing their persistence and toxicity (Wang et al., 2017).
Environmental Contamination and Treatment : The presence of fluorochemicals in wastewater treatment plants highlights the challenges of removing these persistent pollutants from the environment. Research into the mass flows of selected fluorochemicals through a municipal wastewater treatment facility underscores the importance of developing effective treatment and remediation strategies (Schultz et al., 2006).
Fluorescent Amino Acids for Biological Studies : The design and synthesis of fluorescent amino acids have expanded the toolbox for chemical biology, enabling the study of proteins and biological processes with high specificity and sensitivity. These compounds facilitate non-invasive studies in living systems, contributing significantly to our understanding of molecular dynamics and interactions (Cheng et al., 2020).
Biotechnological Prospects of Fluorinated Compounds : The unique properties of fluorinated compounds and the enzymes capable of catalyzing the formation of C–F bonds offer biotechnological opportunities. The fluorinase enzyme, for example, provides a pathway for the biosynthetic incorporation of fluorine into organic molecules, opening up possibilities for the production of novel fluorinated biomolecules with enhanced stability, reactivity, or biological activity (Carvalho & Oliveira, 2017).
Propriétés
IUPAC Name |
2-fluorohex-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c1-2-3-4-5(7)6(8)9/h2,5H,1,3-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZFORZVKKSHPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorohex-5-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(1R,2R)-2-ethynylcyclopropyl]benzene](/img/structure/B1472125.png)






![6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1472139.png)